molecular formula C8H7F2NO2 B13078688 (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid

(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid

Cat. No.: B13078688
M. Wt: 187.14 g/mol
InChI Key: VQMIPXXHDSGKJJ-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H8F2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the hydrolysis step. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the fluorine substitutions and amino group, resulting in different chemical properties and reactivity.

    3,5-Difluorophenylacetic Acid: Similar structure but lacks the amino group, affecting its biological activity and applications.

    2-Amino-2-phenylacetic Acid: Lacks the fluorine substitutions, leading to different interactions with biological targets.

Uniqueness

(S)-2-Amino-2-(3,5-difluorophenyl)acetic acid is unique due to the presence of both fluorine atoms and the amino group, which confer distinct chemical and biological properties. These features make it a versatile compound for various research applications, particularly in the fields of medicinal chemistry and drug development.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-difluorophenyl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

VQMIPXXHDSGKJJ-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)N

Origin of Product

United States

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